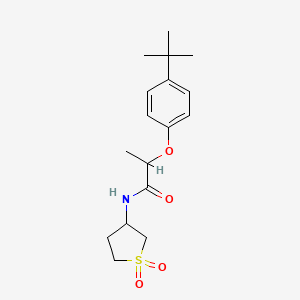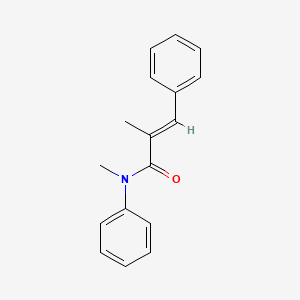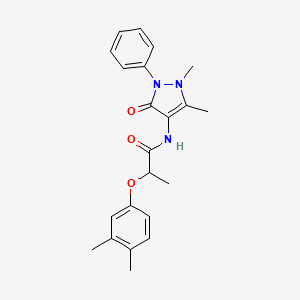![molecular formula C20H24BrNO3 B4051145 4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide](/img/structure/B4051145.png)
4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide
Vue d'ensemble
Description
4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide: is a synthetic organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a benzamide moiety
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide typically involves multiple steps:
Formation of tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate halogenated compound to form the tert-butylphenoxy group.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride or a similar reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety, resulting in debromination or the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or debrominated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group may influence the compound’s binding affinity and specificity. The hydroxypropyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The benzamide moiety may interact with active sites or binding pockets, modulating the activity of the target molecule.
Comparaison Avec Des Composés Similaires
- 4-bromo-N-(tert-butyl)benzamide
- 4-bromo-2-tert-butylphenol
- 1-bromo-4-tert-butylbenzene
Comparison:
- 4-bromo-N-(tert-butyl)benzamide: Similar in structure but lacks the hydroxypropyl and phenoxy groups, which may affect its reactivity and applications.
- 4-bromo-2-tert-butylphenol: Contains a phenol group instead of the benzamide moiety, leading to different chemical properties and potential uses.
- 1-bromo-4-tert-butylbenzene: Lacks the benzamide and hydroxypropyl groups, resulting in distinct reactivity and applications.
Propriétés
IUPAC Name |
4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-20(2,3)15-6-10-18(11-7-15)25-13-17(23)12-22-19(24)14-4-8-16(21)9-5-14/h4-11,17,23H,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYRMVNZOKHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1-oxidoisonicotinoyl)-4-piperidinyl]propanamide](/img/structure/B4051065.png)
![2-methoxyethyl 6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4051067.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4051080.png)


![2-[(3-methoxyphenyl)sulfonylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4051103.png)

![N-[4-(butylsulfamoyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4051120.png)

![4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE](/img/structure/B4051128.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4051139.png)
![2-[(2-methoxy-1-methylethyl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B4051149.png)
![8-quinolinyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4051155.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4051169.png)
